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molecular formula C13H30ClN3 B1600190 Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride CAS No. 69082-76-4

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride

Cat. No. B1600190
M. Wt: 263.85 g/mol
InChI Key: LYWKAJZTPLXHEM-UHFFFAOYSA-M
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Patent
US08013173B2

Procedure details

The purpose of Example 3 was also to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′ oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2005 parts of a WC of material consisting of 70 wt % 4,4′-oxydiphthalic anhydride, 14 wt % of potassium chloride, 16 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities as hexaethylguanidinium chloride (1096 ppm) and chlorophthalic anhydride (1637 ppm), was mixed with 437 parts of phosphoric acid (85 wt %) and 12983 parts of water and heated under vacuum until boiling, around 80° C., to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed by azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 34 hours. Subsequently, the mixture was cooled to 22° C. and centrifuged, washing the WC with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1328 parts of the final WC was obtained which contained 86 wt % of 4,4′-oxydiphthalic tetraacid based on total weight of the WC, and less than 30 ppm of hexaethylguanidinium chloride, 724 ppm of chlorophthalic acid, 63 ppm of potassium and the balance (˜14 wt %) was water. The substantially pure 4,4′-oxydiphthalic anhydride produced had a sufficiently high purity for use in commercial applications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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Type
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Reaction Step Four
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Identifiers

REACTION_CXSMILES
C1C([O:7]C2C=CC3C(OC(=O)C=3C=2)=O)=CC2C(OC(=O)C=2C=1)=O.[Cl-].[K+].[Cl-].C(N(CC)C(=[N+](CC)CC)N(CC)CC)C.[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]2[C:47]([O:49][C:50](=[O:51])[C:45]=12)=[O:48].P(=O)(O)(O)O>O.ClC1C=CC=CC=1Cl>[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]([C:47]([OH:7])=[O:48])[C:45]=1[C:50]([OH:49])=[O:51] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)N(C(N(CC)CC)=[N+](CC)CC)CC
Name
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Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
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Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
TEMPERATURE
Type
TEMPERATURE
Details
heated under vacuum
CUSTOM
Type
CUSTOM
Details
until boiling, around 80° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08013173B2

Procedure details

The purpose of Example 3 was also to show that without decantation, a relatively higher level of impurities levels were present in the 4,4′ oxydiphthalic anhydride that was produced, as compared to Examples 4 and 5 where decantation is practiced. 2005 parts of a WC of material consisting of 70 wt % 4,4′-oxydiphthalic anhydride, 14 wt % of potassium chloride, 16 wt % of ortho-dichlorobenzene based on total weight of the WC, and some minor impurities as hexaethylguanidinium chloride (1096 ppm) and chlorophthalic anhydride (1637 ppm), was mixed with 437 parts of phosphoric acid (85 wt %) and 12983 parts of water and heated under vacuum until boiling, around 80° C., to form 4,4′-oxydiphthalic tetraacid (ODTA) and chlorophthalic acid (CIDA). The oDCB was removed by azeotrope with water. The weight of the reactor was maintained constant by adding the corresponding amount of water back to the reactor. The process took approximately 34 hours. Subsequently, the mixture was cooled to 22° C. and centrifuged, washing the WC with 10 parts of water per part of 4,4′-oxydiphthalic tetraacid. 1328 parts of the final WC was obtained which contained 86 wt % of 4,4′-oxydiphthalic tetraacid based on total weight of the WC, and less than 30 ppm of hexaethylguanidinium chloride, 724 ppm of chlorophthalic acid, 63 ppm of potassium and the balance (˜14 wt %) was water. The substantially pure 4,4′-oxydiphthalic anhydride produced had a sufficiently high purity for use in commercial applications.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
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Reaction Step Four
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Reaction Step Four
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Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C([O:7]C2C=CC3C(OC(=O)C=3C=2)=O)=CC2C(OC(=O)C=2C=1)=O.[Cl-].[K+].[Cl-].C(N(CC)C(=[N+](CC)CC)N(CC)CC)C.[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]2[C:47]([O:49][C:50](=[O:51])[C:45]=12)=[O:48].P(=O)(O)(O)O>O.ClC1C=CC=CC=1Cl>[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]([C:47]([OH:7])=[O:48])[C:45]=1[C:50]([OH:49])=[O:51] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(C)N(C(N(CC)CC)=[N+](CC)CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
TEMPERATURE
Type
TEMPERATURE
Details
heated under vacuum
CUSTOM
Type
CUSTOM
Details
until boiling, around 80° C.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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